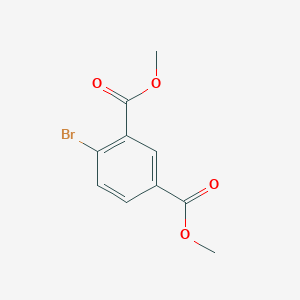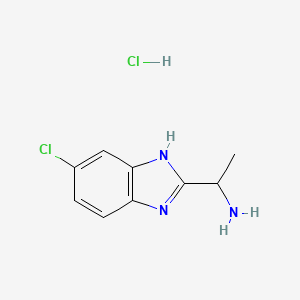![molecular formula C21H18BrN5O2 B2664639 2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2,3-dimethylphenyl)acetamide CAS No. 1326900-34-8](/img/no-structure.png)
2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2,3-dimethylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2,3-dimethylphenyl)acetamide” is a chemical compound with a molecular formula of C22H20BrN5O4 .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl ring attached to a 4-bromophenyl group and an N-(2,3-dimethylphenyl)acetamide group . The molecular weight of the compound is 498.329 Da .Physical And Chemical Properties Analysis
The compound has a molecular weight of 482.3 g/mol, XLogP3-AA of 2.9, hydrogen bond donor count of 1, hydrogen bond acceptor count of 6, and a rotatable bond count of 4 . The exact mass and monoisotopic mass are 481.03857 g/mol . The topological polar surface area is 98 Ų .Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
One of the primary scientific research applications of compounds with similar structures involves the synthesis of new heterocycles that incorporate antipyrine moiety, which has been evaluated for antimicrobial activity. Compounds synthesized from key intermediates related to the structure have shown potential as antimicrobial agents. The exploration of such heterocycles can lead to the development of new therapeutic agents against various bacterial and fungal infections (Bondock, Rabie, Etman, & Fadda, 2008).
Anticancer and Antimicrobial Activities
Another area of application is the synthesis of antipyrine-based heterocycles for evaluating their anticancer and antimicrobial activities. Research in this direction aims to design and synthesize new compounds that could serve as potential therapeutic agents for cancer treatment and to combat microbial infections. The structural complexity and versatility of these compounds allow for targeted activity against specific cancer cell lines and microbial species, highlighting the importance of such structures in medicinal chemistry (Riyadh, Kheder, & Asiry, 2013).
Polyheterocyclic Ring Systems
Compounds similar to the queried structure have also been utilized as precursors for constructing new polyheterocyclic ring systems. These systems exhibit significant biological activities, including antibacterial properties. The development of such compounds involves complex synthetic routes leading to novel structures with potential application in drug development and other areas of chemical biology (Abdel‐Latif, Mehdhar, & Abdel-Ghani, 2019).
Insecticidal Assessment
Research on heterocycles incorporating thiadiazole moiety against agricultural pests like the cotton leafworm, Spodoptera littoralis, signifies the potential use of these compounds in pest management strategies. The synthesis of new compounds based on structural analogs of the queried compound can lead to innovative solutions for controlling agricultural pests, thus contributing to food security and sustainable agriculture (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).
Direcciones Futuras
The future research directions for this compound could involve further exploration of its biological and pharmacological activities. Given the confirmed non-toxic AchE inhibitory effect of a similar pyrazoline derivative , this compound could potentially be studied for its effects on the nervous system and its potential therapeutic applications.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 4-bromobenzoyl chloride with 5-amino-3-methyl-1H-pyrazole to form 2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazine. This intermediate is then reacted with N-(2,3-dimethylphenyl)acetamide to form the final product.", "Starting Materials": [ "4-bromobenzoyl chloride", "5-amino-3-methyl-1H-pyrazole", "N-(2,3-dimethylphenyl)acetamide" ], "Reaction": [ "Step 1: 4-bromobenzoyl chloride is reacted with 5-amino-3-methyl-1H-pyrazole in the presence of a base such as triethylamine to form 2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazine.", "Step 2: The intermediate 2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazine is then reacted with N-(2,3-dimethylphenyl)acetamide in the presence of a base such as potassium carbonate to form the final product, 2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2,3-dimethylphenyl)acetamide." ] } | |
Número CAS |
1326900-34-8 |
Nombre del producto |
2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2,3-dimethylphenyl)acetamide |
Fórmula molecular |
C21H18BrN5O2 |
Peso molecular |
452.312 |
Nombre IUPAC |
2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(2,3-dimethylphenyl)acetamide |
InChI |
InChI=1S/C21H18BrN5O2/c1-13-4-3-5-17(14(13)2)24-20(28)11-26-21(29)19-10-18(25-27(19)12-23-26)15-6-8-16(22)9-7-15/h3-10,12H,11H2,1-2H3,(H,24,28) |
Clave InChI |
UOQUUWXTYJNAHG-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)NC(=O)CN2C(=O)C3=CC(=NN3C=N2)C4=CC=C(C=C4)Br)C |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-Bromo-2-methoxy-6-[(phenylimino)methyl]benzenol](/img/structure/B2664559.png)



![3-(2-fluorobenzyl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2664567.png)
![N-[(1-Pyrimidin-2-ylpiperidin-3-yl)methyl]prop-2-ynamide](/img/structure/B2664569.png)
![N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2664571.png)

![3-(4-Ethoxyphenyl)-6-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2664573.png)

![(2Z)-6-chloro-2-[(5-chloro-2-methylphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2664575.png)
![N-[3-[3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-4-methylpiperazin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2664577.png)
